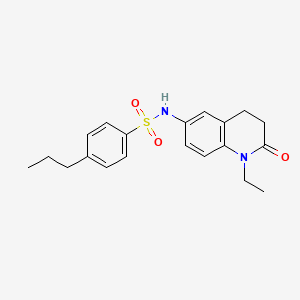

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzene-1-sulfonamide

Description

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzene-1-sulfonamide is a sulfonamide derivative featuring a tetrahydroquinolin scaffold substituted with an ethyl group at the 1-position and a propylbenzene sulfonamide moiety at the 6-position.

Properties

IUPAC Name |

N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-propylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3S/c1-3-5-15-6-10-18(11-7-15)26(24,25)21-17-9-12-19-16(14-17)8-13-20(23)22(19)4-2/h6-7,9-12,14,21H,3-5,8,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWPPEQWNDPOVEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

Formation of the Quinoline Ring: This can be achieved through a Pfitzinger reaction, where an aniline derivative reacts with an aldehyde in the presence of a base.

Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl halides.

Sulfonamide Formation: The sulfonamide group is introduced by reacting the quinoline derivative with a sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to modify the quinoline ring or the sulfonamide group.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline ring or the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.

Scientific Research Applications

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

1. Antiviral Activity

- Preliminary studies suggest that N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzene-1-sulfonamide may inhibit viruses such as influenza A and Coxsackievirus B3. These findings indicate potential applications in antiviral therapies.

2. Anti-inflammatory Properties

- The compound has shown promise in reducing inflammation, making it a candidate for treating inflammatory diseases.

3. Anticancer Potential

- Initial investigations suggest that it may possess anticancer properties, warranting further exploration in cancer research.

Synthesis and Optimization

The synthesis of this compound typically involves the reaction of 1-ethyl-2-oxo-1,2,3,4-tetrahydroquinoline with appropriate sulfonyl chlorides. Optimization of reaction conditions is crucial for achieving high yields and purity. Techniques such as recrystallization and chromatography are employed for purification.

Case Studies

Case Study 1: Antiviral Efficacy

A study evaluated the efficacy of this compound against influenza A virus. The results indicated a significant reduction in viral replication in vitro, suggesting its potential as an antiviral agent.

Case Study 2: Anti-inflammatory Effects

In another investigation focusing on inflammatory pathways, this compound demonstrated the ability to inhibit pro-inflammatory cytokines in cell cultures. These findings support its application in treating conditions characterized by excessive inflammation.

Mechanism of Action

The mechanism by which N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzene-1-sulfonamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The quinoline ring system can intercalate with DNA or inhibit specific enzymes, while the sulfonamide group can enhance binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Scaffold Variations

a. N-(4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiazol-2-yl)oxazole-5-carboxamide

- Key Differences: Replaces the benzene sulfonamide group with a thiazol-oxazole-carboxamide system. Lacks the ethyl substituent on the tetrahydroquinolin nitrogen.

- Implications :

b. (R)-N-(4-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5,6,7,8-tetrahydroisoquinolin-8-yl)propionamide

- Key Differences: Incorporates a tetrahydroisoquinolin moiety instead of benzene sulfonamide. Features a methyl group on the tetrahydroquinolin nitrogen and an (R)-configured propionamide.

- Stereochemistry (R-configuration) could influence target selectivity and potency.

Substituent Analysis

| Compound Name | Core Scaffold | Key Substituents | Molecular Weight (g/mol) |

|---|---|---|---|

| Target Compound | Tetrahydroquinolin | 1-Ethyl, 6-(4-propylbenzene sulfonamide) | ~372.48 (calculated) |

| N-(4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiazol-2-yl)oxazole-5-carboxamide | Tetrahydroquinolin-thiazol | 6-Thiazol-oxazole-carboxamide | Not provided |

| (R)-N-(4-(1-Methyl-2-oxo-...propionamide | Tetrahydroisoquinolin | 1-Methyl, (R)-propionamide | 363.45 |

- The ethyl and propyl substituents may improve lipophilicity compared to methyl or unsubstituted analogs, affecting membrane permeability.

Metabolic Stability

- Sulfonamides (target compound): Generally resistant to oxidative metabolism due to strong S=O bonds, favoring longer half-lives.

Biological Activity

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzene-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrahydroquinoline moiety linked to a sulfonamide group, which is known for its diverse pharmacological properties. The presence of the sulfonamide group often confers antibacterial activity, while the tetrahydroquinoline structure is associated with various biological activities, including anti-inflammatory and anticancer effects.

Molecular Formula: C₁₈H₁₈N₂O₂S

Molecular Weight: 318.41 g/mol

CAS Number: 922053-16-5

Preliminary research suggests that this compound may exert its biological effects through several mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways.

- Receptor Modulation: It could interact with neurotransmitter receptors, influencing pain perception and inflammation.

- Antiviral Activity: Similar compounds have shown efficacy against viral pathogens, indicating potential antiviral properties.

Anti-inflammatory Effects

Studies on related tetrahydroquinoline derivatives suggest that they may possess anti-inflammatory properties by modulating cytokine release and inhibiting pro-inflammatory pathways. This activity could be beneficial in treating conditions such as rheumatoid arthritis and other inflammatory diseases.

Anticancer Potential

The tetrahydroquinoline structure has been linked to anticancer activity through various mechanisms, including apoptosis induction and cell cycle arrest in cancer cells. Research on similar compounds has shown promising results in inhibiting tumor growth.

Case Study 1: Antiviral Activity

A study investigating the antiviral properties of related sulfonamide compounds found that they exhibited significant inhibitory effects against viruses such as influenza A and Coxsackievirus B3. This suggests that this compound could be evaluated for similar antiviral effects .

Case Study 2: Inhibition of Inflammatory Pathways

Research has shown that tetrahydroquinoline derivatives can inhibit the activation of nuclear factor kappa B (NF-kB), a key regulator of inflammation. This inhibition can lead to reduced expression of pro-inflammatory cytokines . Such findings highlight the potential of this compound in managing inflammatory diseases.

Comparative Analysis with Related Compounds

Q & A

Q. What are the key synthetic pathways for N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzene-1-sulfonamide, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves: (i) Formation of the tetrahydroquinoline core via Povarov reaction or cyclization of substituted anilines. (ii) Sulfonylation at the 6-position using 4-propylbenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane). (iii) Alkylation of the tetrahydroquinoline nitrogen with ethyl bromide. Optimization focuses on temperature (60–80°C for sulfonylation), solvent polarity (DMF for solubility), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How is the structural identity of this compound confirmed?

- Methodological Answer :

- Spectroscopy : - and -NMR for verifying substituent positions (e.g., ethyl group at N1, sulfonamide linkage).

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H] (e.g., calculated for : 385.16).

- X-ray crystallography (if crystals are obtainable) for absolute configuration validation .

Q. What physicochemical properties are critical for its bioactivity?

- Methodological Answer : Key properties include:

- LogP : ~3.5 (moderate lipophilicity for membrane permeability).

- Solubility : Poor in water but soluble in DMSO or ethanol (requires vehicle optimization for assays).

- Hydrogen-bond donors/acceptors : 1/4 (predicts interactions with enzymatic targets like kinases or proteases) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide derivative design to enhance potency?

- Methodological Answer :

- Core modifications : Replace the ethyl group with bulkier alkyl chains (e.g., propyl) to probe steric effects on target binding .

- Sulfonamide substituents : Introduce electron-withdrawing groups (e.g., fluorine) to modulate electron density and binding affinity .

- Biological testing : Use enzyme inhibition assays (e.g., IC determination) and molecular docking to correlate structural changes with activity .

Q. How do researchers resolve contradictions in reported bioactivity data across studies?

- Methodological Answer :

- Assay standardization : Compare protocols (e.g., cell lines, incubation times) to identify variability.

- Compound purity : Re-evaluate via HPLC (≥95% purity threshold) to exclude batch-specific impurities.

- Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm on-target effects .

Q. What computational strategies predict binding modes with biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina with crystal structures (e.g., COX-2 or carbonic anhydrase IX) to identify key interactions (e.g., sulfonamide-O with Zn).

- MD simulations : Assess binding stability over 100-ns trajectories (AMBER force field) .

Q. How is metabolic stability evaluated in preclinical studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.